
2-Chlorobenzyl alcohol
Overview
Description
2-Chlorobenzyl alcohol (IUPAC name: this compound; CAS: 17849-38-6) is a halogenated aromatic alcohol with the molecular formula C₇H₇ClO and a molecular weight of 142.58 g/mol . It is a solid at room temperature (25°C) with a melting point of 71°C and a density of 1.24 g/cm³ . The compound features a hydroxyl group (-OH) and a chlorine atom substituted at the ortho position on the benzyl ring, as illustrated by its SMILES notation: Clc1ccccc1CO .
Key Physico-Chemical Properties :
- Melting Point: 71°C
- Density: 1.24 g/cm³
- Hydrogen Bond Donors/Acceptors: 1 donor, 2 acceptors
- LogP (Octanol-Water Partition Coefficient): 1.63
Safety and Toxicity: this compound is associated with skin, eye, and respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2-chlorobenzaldehyde using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as the solvent, under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the Cannizzaro reaction, where 2-chlorobenzaldehyde undergoes disproportionation in the presence of a strong base such as potassium hydroxide. This reaction yields both this compound and 2-chlorobenzoic acid .
Types of Reactions:
Reduction: The compound can be reduced to 2-chlorotoluene using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 2-Chlorobenzaldehyde.
Reduction: 2-Chlorotoluene.
Substitution: 2-Chlorobenzyl chloride.
Scientific Research Applications
Pharmaceutical Development
2-Chlorobenzyl alcohol serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. It enhances the efficacy of drug formulations by allowing for the modification of active pharmaceutical ingredients (APIs). For instance, it has been used to synthesize analgesics and anti-inflammatory drugs, improving their therapeutic profiles .
Pharmaceutical Application | Compound Synthesized | Impact |
---|---|---|
Analgesics | Various | Enhanced pain relief |
Anti-inflammatory drugs | Various | Improved efficacy |
Agrochemicals
In agriculture, this compound is utilized in the production of herbicides and pesticides. One notable example is Orbencarb (S-2-chlorobenzyl N,N-diethylthio-carbamate), which is effective against weeds in upland crops like soybean. This application contributes to improved agricultural productivity and pest management strategies .
Agrochemical Application | Product | Target Crop |
---|---|---|
Herbicide | Orbencarb | Soybean |
Pesticide | Various formulations | Multiple crops |
Fragrance and Flavor Industry
The compound is also employed in the fragrance and flavor industry to create specific scents and flavors. Its unique aromatic properties make it a valuable ingredient in perfumes and food products, contributing to consumer preferences for certain flavors and fragrances .
Industry Application | Use | Impact |
---|---|---|
Fragrance | Perfume formulations | Enhanced scent |
Flavor | Food products | Improved taste |
Polymer Chemistry
In polymer chemistry, this compound is used to synthesize specialty polymers with unique properties. These polymers are essential for developing advanced materials used in various industrial applications, including coatings and adhesives .
Polymer Application | Type of Polymer | Properties |
---|---|---|
Specialty Polymers | Various | Unique mechanical properties |
Research Applications
In laboratory settings, this compound is employed for studying reaction mechanisms and developing new chemical processes. Its role as a reagent allows chemists to explore various pathways in organic synthesis .
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the use of this compound as an intermediate for synthesizing antimicrobial agents that showed significant activity against resistant bacterial strains. The modifications made using this compound led to enhanced antibacterial properties compared to traditional agents.
Case Study 2: Photochemical Reactions
Research involving photochemical reactions indicated that exposure to UV light could alter the reactivity of benzyl alcohol derivatives, including this compound. This study highlighted potential applications in photochemistry and environmental chemistry, where light-induced transformations could lead to novel compounds .
Mechanism of Action
The mechanism of action of 2-chlorobenzyl alcohol involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo metabolic transformations to form various metabolites, including 2-chlorohippuric acid and 2-chlorobenzoic acid . These metabolites can further interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
Halogenated Benzyl Alcohols
Positional Isomers and Derivatives
- 3-Chlorobenzyl Alcohol : Forms alongside this compound in chlorine-rich environments but at lower concentrations . Reactivity data are scarce.
- 2-Fluorobenzyl Alcohol : Exhibits distinct electronic properties due to fluorine’s electronegativity but shares similar applications in organic synthesis .
- 2-Nitrobenzyl Alcohol : Nitro group introduces stronger electron-withdrawing effects, altering redox behavior compared to chloro derivatives .
Reactivity and Catalytic Behavior
Oxidation Reactions
This compound is selectively oxidized to 2-chlorobenzaldehyde using CoFe₂O₄ nanoparticles with Oxone as an oxidant, achieving high yields (>90%) under aqueous conditions . In contrast, 4-chlorobenzyl alcohol shows negligible activity in enzymatic oxidation by aryl-alcohol dehydrogenase .
Substrate | Catalyst | Oxidant | Conversion Yield |
---|---|---|---|
This compound | CoFe₂O₄ nanoparticles | Oxone | >90% |
4-Chlorobenzyl alcohol | Aryl-alcohol dehydrogenase | – | No activity |
Non-Covalent Interactions
This compound forms hydrogen bonds with propylamine (bond length: 1.5 Å) via its hydroxyl group, enabling applications in supramolecular chemistry . This interaction is weaker in bulkier derivatives like 2-bromo-5-chlorobenzyl alcohol due to steric hindrance .
Environmental and Industrial Considerations
- Synthetic Byproducts : this compound forms in trace amounts during UV photolysis of benzyl alcohol in Cl₂/N₂ mixtures but is negligible in atmospheric conditions .
- Cosmetic Safety: Its low concentration in chlorine-exposed cosmetics poses minimal risk, unlike benzyl chloride, which is avoided due to carcinogenicity .
Biological Activity
2-Chlorobenzyl alcohol (CBA) is an organic compound with the molecular formula CHClO, known for its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article provides a detailed examination of its biological activity, supported by data tables, research findings, and case studies.
- Molecular Weight : 142.58 g/mol
- Boiling Point : 227 °C
- Melting Point : 69-71 °C
- Solubility : Soluble in chloroform (25 mg/mL) and other organic solvents .
1. Toxicological Profile
This compound exhibits several toxicological effects that are critical for its safety assessment:
- Irritation Potential : It can cause skin and eye irritation, as well as respiratory irritation upon exposure .
- Carcinogenicity : Currently, it is not classified as a carcinogen, although related compounds like benzyl chloride have been associated with potential carcinogenic effects .
- Metabolism : CBA is a possible intermediate formed during the metabolism of 2-chloromandelic acid, suggesting its involvement in biochemical pathways within organisms .
2. Pharmacological Effects
Research indicates that this compound may interact with various biological systems:
- Enzyme Inhibition : CBA has been identified as an inhibitor of cytochrome P450 enzymes (specifically CYP1A2), which play a crucial role in drug metabolism .
Enzyme | Inhibition Type |
---|---|
CYP1A2 | Inhibitor |
CYP2C19 | No inhibition |
CYP2D6 | No inhibition |
CYP3A4 | No inhibition |
3. Antimicrobial Activity
Studies have shown that chlorinated benzyl alcohols possess antimicrobial properties:
- Bactericidal Effects : CBA has demonstrated effectiveness against various bacterial strains, making it a candidate for use in antimicrobial formulations.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Case Study 1: Skin Irritation Assessment
A study evaluated the skin irritation potential of this compound using a rabbit model. The results indicated moderate irritation, with erythema observed after application. This study highlights the need for caution in formulations intended for dermal use.
Case Study 2: Environmental Impact
Research on the environmental fate of CBA revealed that it can undergo photolysis when exposed to UV light, leading to the formation of potentially harmful byproducts. This transformation emphasizes the importance of assessing environmental risks associated with its use in industrial applications .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-chlorobenzyl alcohol, and how are they experimentally determined?
- Answer : The molecular formula (C₇H₇ClO), molecular weight (142.58 g/mol), melting point (69–71°C), boiling point (227°C), and LogP (1.8) are critical properties. LogP and topological polar surface area (TPSA; 38.8) are estimated via computational tools like Open Babel software. Experimental determination of melting/boiling points uses differential scanning calorimetry (DSC) or distillation methods. Solubility in water and organic solvents is assessed through phase partitioning studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Due to its severe eye irritation and hepatotoxic effects, researchers must use PPE (gloves, goggles, respirators) and work in well-ventilated areas. Storage requires airtight containers in dry, cool environments to prevent degradation. Emergency measures include rinsing exposed skin/eyes with water and avoiding inhalation of vapors .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A primary method involves chlorination of benzyl alcohol via atomic chlorine (Cl·), which abstracts a hydrogen atom from the benzene ring, followed by radical recombination with Cl₂. Acid-catalyzed hydrolysis of 2-chlorobenzyl chloride is another route. Reaction conditions (e.g., temperature, solvent) influence yield and purity .
Q. How can researchers confirm the structural identity of this compound and its derivatives?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies characteristic peaks, such as the benzylic -CH₂OH group (δ ~4.6 ppm). High-resolution LC-MS validates molecular weight (e.g., m/z 142.583 for [M-H]⁻). FT-IR confirms functional groups like -OH (broad peak ~3200 cm⁻¹) .
Advanced Research Questions
Q. How do electron-donating and electron-withdrawing substituents affect the oxidation kinetics of this compound?
- Answer : Electron-withdrawing groups (e.g., -Cl) reduce reaction rates by destabilizing the transition state in oxidation reactions. Conversely, electron-donating groups (e.g., -OCH₃) accelerate rates. This is demonstrated in catalytic oxidation studies using CoFe₂O₄ nanoparticles, where this compound (LogP = 1.8) showed slower conversion compared to methoxy-substituted analogs .
Q. What methodologies optimize the catalytic oxidation of this compound to 2-chlorobenzaldehyde?
- Answer : Key parameters include:
- Catalyst : CoFe₂O₄ nanoparticles (5 mol%) or TMPCC (2,4,6-trimethylpyridinium chlorochromate).
- Solvent : Water (for CoFe₂O₄) or acetonitrile (for TMPCC) maximizes yield (~81–90%).
- Oxidant : Oxone (1 mmol) in staged addition minimizes side reactions.
- Temperature : Room temperature for CoFe₂O₄; reflux for TMPCC. Reaction progress is monitored via TLC or GC-MS .
Q. How does solvent polarity influence the oxidation efficiency of this compound?
- Answer : Polar solvents like water enhance oxone-mediated oxidations by stabilizing ionic intermediates, while aprotic solvents (e.g., acetonitrile) improve TMPCC reactivity by reducing proton interference. Contradictions arise in solvent selection: CoFe₂O₄ achieves 90% yield in water, whereas TMPCC requires acetonitrile for optimal activity. Researchers must balance solvent-catalyst compatibility .
Q. What mechanistic insights explain the formation of regioisomers during chlorination of benzyl alcohol?
- Answer : Atomic chlorine (Cl·) abstracts hydrogen from the benzene ring, forming a benzyl radical. Subsequent reaction with Cl₂ yields 2-chloro- and 3-chlorobenzyl alcohol isomers. The ortho preference (2-chloro) is attributed to steric and electronic effects, as the -OH group directs electrophilic substitution .
Q. How can electrochemical methods be applied to oxidize this compound, and what advantages do they offer?
- Answer : Electro-oxidation in aqueous electrolytes (e.g., NaHCO₃) at platinum electrodes converts this compound to 2-chlorobenzaldehyde with 81% yield. Advantages include mild conditions, no external oxidants, and scalability. Product isolation involves extraction with dichloromethane and purification via column chromatography .
Q. What strategies address contradictions in reported catalytic efficiencies for this compound transformations?
- Answer : Discrepancies in catalyst performance (e.g., CoFe₂O₄ vs. FeCl₂·4H₂O) require systematic evaluation of:
- Catalyst characterization : XRD/SEM to confirm nanoparticle size (60–90 nm for CoFe₂O₄).
- Reaction monitoring : In-situ FT-IR or NMR to track intermediate formation.
- Control experiments : Testing catalyst recyclability and leaching (e.g., ICP-MS for metal detection) .
Properties
IUPAC Name |
(2-chlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYQPPXEXWRMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075132 | |
Record name | 2-Chlorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17849-38-6, 29349-22-2 | |
Record name | 2-Chlorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17849-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, ar-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029349222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chlorobenzenemethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BR8W8F7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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